molecular formula C22H20N6O B5063908 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5063908
M. Wt: 384.4 g/mol
InChI Key: DBAQNZVPPKOSQM-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets:

Biological Activity

3,4-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates both pyrazole and pyridazine moieties, which are well-known for their diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N6O4C_{25}H_{26}N_{6}O_{4}, with a molecular weight of 474.5 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC25H26N6O4
Molecular Weight474.5 g/mol
Purity≥ 95%
Complexity Rating664

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms:

  • mTORC1 Inhibition : Similar pyrazole derivatives have been shown to reduce mTORC1 activity, leading to increased autophagy levels in cancer cells. This mechanism is particularly relevant in the context of pancreatic cancer, where autophagy plays a critical role in tumor survival under metabolic stress .
  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest in cancer cells, thereby inhibiting their proliferation .

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored. Studies have demonstrated that compounds with similar structures can exhibit significant inhibitory effects against various viruses, including:

  • Herpes Simplex Virus (HSV) : Compounds showed up to 91% inhibition of HSV replication at concentrations around 50 μM with low cytotoxicity (CC50 = 600 μM) .
  • Coxsackievirus B4 (CV-B4) : IC50 values for inhibition ranged from 4.5 to 6.6 μg/100 μl, indicating promising antiviral efficacy .

Case Study 1: Antiviral Efficacy

A series of synthesized pyrazole-fused derivatives were evaluated for their antiviral activity against different viral strains. Notably, the compounds demonstrated effective inhibition against CV-B4 and HSV-1.

Case Study 2: Anticancer Activity

Research focused on pyrazolo[1,5-a]pyrimidines revealed their capacity as selective protein inhibitors, showing promise in treating various cancers. The structure-function relationship indicated that modifications in the pyrazole ring significantly affect biological activity.

Properties

IUPAC Name

3,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-4-5-17(14-16(15)2)22(29)25-19-8-6-18(7-9-19)24-20-10-11-21(27-26-20)28-13-3-12-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQNZVPPKOSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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